molecular formula C20H20N4O4 B613483 Nalpha-Fmoc-Ndelta-Azido-D-Ornithine CAS No. 1176270-25-9

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

Cat. No.: B613483
CAS No.: 1176270-25-9
M. Wt: 380,4 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine is a specially engineered, orthogonally protected D-amino acid designed for advanced peptide synthesis and chemical biology applications. This compound features a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amino group, which is standard for Fmoc-solid phase peptide synthesis (SPPS), and an acid-stable azide functional group on the delta-amino side chain. The presence of the azide group is particularly valuable, as it allows the molecule to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This enables researchers to conduct site-specific bioconjugations, attach fluorescent probes, or incorporate other functional moieties into synthetic peptides without affecting the main peptide backbone. Due to its D-configuration, this ornithine derivative enhances the metabolic stability of designed peptides, making it a critical building block in the development of therapeutic peptides, enzyme inhibitors, and diagnostic probes. Its primary research value lies in its versatility; it serves as a key reagent for introducing unique chemical handles in peptide-based drug discovery, material science, and the study of protein-protein interactions. The orthogonal protection strategy ensures sequential deprotection, allowing for precise structural control during complex peptide assembly. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPIDQLSARDIPX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Nalpha Fmoc Ndelta Azido D Ornithine

Historical Context of Azido (B1232118) Amino Acid Synthesis from Natural Precursors

The journey to synthesize azido amino acids began with the chemical modification of naturally occurring amino acids. Early approaches often involved converting the side chains of readily available precursors. For instance, protected forms of L-aspartic acid were partially reduced to an alcohol, which was then mesylated, and the resulting mesyl group was displaced by an azide (B81097) ion. nih.gov Similarly, Hofmann rearrangement reactions on protected glutamine were used to generate a primary amine, which could then be converted to an azide via a diazo-transfer reaction. nih.govcam.ac.uk

These initial pathways, while foundational, paved the way for more direct and efficient methods. A significant challenge in early syntheses was the potential for side reactions and the need for multiple protection and deprotection steps. The evolution of synthetic strategies has been driven by the need for higher yields, greater purity, and safer reagents, particularly with the rise in demand for azido amino acids for applications in chemical biology and drug discovery. nih.govresearchgate.net

Optimized Synthetic Routes for Nalpha-Fmoc-Ndelta-Azido-D-Ornithine Derivatives

The synthesis of Nα-Fmoc-Nδ-azido-ornithine, while often documented for the L-enantiomer, follows principles applicable to the D-isomer. nih.govnih.gov A common and effective strategy starts with commercially available D-ornithine hydrochloride. nih.gov The synthesis hinges on the strategic use of protecting groups to selectively modify the different functional groups within the molecule.

A typical optimized route involves the following key transformations:

Initial Protection: The synthesis often begins by protecting the δ-amino group of ornithine. A common choice is the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for subsequent steps but can be removed later with acid. nih.gov

Alpha-Amine Protection: The α-amino group is then acylated with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to install the Fmoc protecting group. nih.gov The Fmoc group is crucial for solid-phase peptide synthesis (SPPS) as it is stable to acid but readily cleaved by a base like piperidine (B6355638). researchgate.netnih.gov

Selective Deprotection: The Boc group on the δ-amine is selectively removed using an acid, such as trifluoroacetic acid (TFA), leaving the Fmoc-protected α-amine and the carboxylic acid untouched. nih.gov

Azide Installation: The final and most critical step is the conversion of the newly freed δ-primary amine into an azide. This is most efficiently achieved through a diazo-transfer reaction. nih.govresearchgate.net

This sequence ensures that the azide functionality is installed only at the desired delta position while preserving the stereochemistry of the chiral center.

The diazo-transfer reaction is the method of choice for converting primary amines into azides in the synthesis of compounds like Nα-Fmoc-Nδ-azido-D-ornithine. researchgate.net This reaction involves treating the amine with a diazo-transfer reagent, which donates a two-nitrogen unit. researchgate.net

Modern syntheses favor reagents like imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or its more stable hydrogen sulfate (B86663) salt. nih.govcam.ac.ukacs.org These reagents are considered safer and more practical for large-scale synthesis compared to earlier, potentially explosive options like triflyl azide. cam.ac.uk The mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen atom of the sulfonyl azide. researchgate.net This process is highly efficient and, crucially, preserves the stereocenter of the amino acid, preventing racemization. researchgate.net The reaction is often catalyzed by a metal salt, such as copper(II) sulfate, and performed in a biphasic solvent system at a controlled pH to prevent side reactions like Fmoc deprotection. cam.ac.uk

The successful synthesis of Nα-Fmoc-Nδ-azido-D-ornithine is a clear demonstration of the power of orthogonal protection strategies. nih.gov Orthogonal protecting groups are distinct classes of chemical moieties that can be removed under specific, non-overlapping conditions. researchgate.netnih.gov This allows chemists to unmask one functional group for reaction while others remain protected. nih.gov

In this context, the Fmoc group (protecting the α-amine) and the Boc group (temporarily protecting the δ-amine) are orthogonal. The Fmoc group is base-labile, while the Boc group is acid-labile. nih.govresearchgate.net This orthogonality is fundamental, as it allows for the selective deprotection of the δ-amine with acid to prepare it for the diazo-transfer reaction, without prematurely removing the Fmoc group needed for subsequent peptide synthesis. nih.gov The azide group itself can be considered an orthogonal protecting group for an amine, as it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage from the resin, but it can be selectively reduced to an amine using phosphines or thiols. sigmaaldrich.com

Table 1: Orthogonal Protecting Groups in Peptide Synthesis

Protecting GroupFunctionality ProtectedRemoval ConditionsStable To
Fmoc (9-fluorenylmethoxycarbonyl)α-Amino20% Piperidine in DMFTFA, mild acid
Boc (tert-butyloxycarbonyl)Side-chain AminoStrong acid (e.g., TFA)Piperidine
tBu (tert-butyl)Side-chain Carboxyl/HydroxylStrong acid (e.g., TFA)Piperidine
Trt (Trityl)Side-chain Amide/ThiolMild acid (e.g., 1-2% TFA in DCM)Piperidine, Hydrazine
AzidoSide-chain Amino (masked)Reduction (e.g., thiols, phosphines)TFA, Piperidine

Scalable Synthesis and Efficiency Enhancements for Preparative Applications

The increasing use of azido amino acids in peptide research and development has driven the need for scalable and cost-effective synthetic methods. nih.govnih.gov Researchers have focused on optimizing reaction conditions to allow for the multigram production of high-purity Nα-Fmoc-Nδ-azido-ornithine and related compounds. nih.govresearchgate.net

Key enhancements include:

Improved Diazo-Transfer Conditions: Adjusting the solvent system to a biphasic mixture (e.g., H₂O/MeOH/CH₂Cl₂) and carefully controlling the pH (typically around 9) minimizes the unwanted deprotection of the Fmoc group during the reaction. cam.ac.uk

Simplified Purification: Optimized procedures often yield a product of sufficient purity (>98%) after a simple workup and extraction, avoiding the need for time-consuming and costly column chromatography. cam.ac.uk

Cost Reduction: By starting with inexpensive materials and improving reaction efficiency, in-house preparation on a multigram scale can be significantly cheaper than commercial sources, making these valuable building blocks more accessible for extensive research projects. nih.govresearchgate.net

These optimizations have made it feasible to prepare these compounds within a week, demonstrating a significant improvement in efficiency for preparative applications. nih.gov

Analysis of Synthetic Intermediates and Final Product Purity for Research Use

Ensuring the identity and purity of synthetic intermediates and the final product is critical for its successful application, particularly in solid-phase peptide synthesis where impurities can terminate or complicate the process. A suite of analytical techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and all intermediates, ensuring that each synthetic step has proceeded as expected. NMR analysis can also be used to confirm the high optical purity of the final compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the chemical purity of the final product. For use in peptide synthesis, a purity of at least 98% is typically required. nih.govresearchgate.netiris-biotech.de

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product, providing further evidence of its identity.

Complete physicochemical characterization ensures that the Nα-Fmoc-Nδ-azido-D-ornithine is suitable for research use, free from significant impurities that could interfere with subsequent applications. nih.govresearchgate.net

Integration and Utilization of Nalpha Fmoc Ndelta Azido D Ornithine in Peptide and Protein Constructs

Strategies for Incorporating Nalpha-Fmoc-Ndelta-Azido-D-Ornithine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the primary chemical method for the de novo synthesis of peptides. It relies on the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov Nα-Fmoc-Nδ-azido-D-ornithine is designed specifically for use in the most common variation of this technique. chemimpex.comresearchgate.net

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the dominant method used in SPPS. nih.gov This approach uses the base-labile Fmoc group for the temporary protection of the α-amine of the incoming amino acid and acid-labile protecting groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. nih.govrsc.org

Nα-Fmoc-Nδ-azido-D-ornithine is fully compatible with this scheme for two critical reasons:

The Nα-Fmoc group can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, without affecting the Nδ-azido group or the acid-labile side-chain protectors on other residues. peptide.comcam.ac.uk

The Nδ-azido group is chemically stable under the standard conditions of both Fmoc-SPPS coupling cycles and the final cleavage from the resin, which employs strong acids like trifluoroacetic acid (TFA) to remove the tBu-based side-chain protecting groups. peptide.comnih.gov

This orthogonality ensures that the azide (B81097) functionality remains intact throughout the synthesis, ready for post-synthetic modification.

Compatibility of Functional Groups in Fmoc/tBu SPPS
Functional GroupProtecting GroupDeprotection ConditionStability of Nδ-azide Group
α-AmineFmoc20% Piperidine in DMFStable peptide.com
Side Chains (e.g., Lys, Asp)Acid-labile (Boc, tBu)~95% Trifluoroacetic Acid (TFA)Stable peptide.com
δ-Amine of OrnithineAzide (N3)(Bioorthogonal handle)Stable during Fmoc removal and final TFA cleavage peptide.comnih.gov

A major advantage of SPPS is the ability to control the exact sequence of the resulting peptide. The synthesis is a stepwise process where amino acids are added one at a time to the N-terminus of the growing chain. researchgate.net The site-selective introduction of Nα-Fmoc-Nδ-azido-D-ornithine is therefore an inherent feature of the methodology. By introducing it at the desired coupling cycle, researchers can place the azido (B1232118) functionality at any specific position within the peptide sequence. chemimpex.comresearchgate.net This precise control is crucial for designing peptides where the location of a subsequent modification is critical for its biological function or structural properties.

While the azide group is generally robust, its stability can be compromised under certain synthesis conditions. Research into the preparation of various Fmoc-azido amino acids, including δ-azido-L-ornithine, has highlighted potential side reactions. nih.gov One study observed that during the synthesis of a model tripeptide containing β-azido-alanine, prolonged coupling times using the common activating agent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of the base DIPEA (N,N-diisopropylethylamine) led to the formation of an elimination byproduct. nih.gov This suggests that the combination of a strong activating agent and extended reaction times could pose a risk to the integrity of the azido group.

To mitigate such challenges, peptide chemists can:

Optimize coupling times to be sufficient for complete reaction but not excessively long.

Select alternative coupling reagents that may be milder or less prone to inducing side reactions with the azide moiety.

Carefully monitor the progress of the synthesis and purify the final product to remove any potential byproducts. nih.gov

Potential Challenges and Mitigation in Azido-Peptide Synthesis
ChallengeConditionPotential Mitigation StrategyReference
Azide eliminationProlonged coupling with HBTU/DIPEAMinimize coupling time; consider alternative coupling reagents. nih.gov
Incomplete couplingSteric hindrance near the azide-containing residueUse extended coupling times (balancing with stability) or stronger activation. nih.gov

Genetically Encoded Incorporation of Azido-Ornithine as an Unnatural Amino Acid into Proteins

While chemical synthesis is ideal for peptides, the production of large proteins containing unnatural amino acids (UAAs) requires harnessing the cell's own translational machinery. scienceopen.com The expansion of the genetic code allows for the site-specific incorporation of UAAs, including those with azide functionalities, directly into proteins in living organisms. researchgate.netnih.gov

The core technology for the genetic incorporation of a UAA is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This system consists of two components that function independently of the host cell's endogenous synthetases and tRNAs:

An Orthogonal tRNA: This tRNA is not recognized by any of the host cell's own synthetases. It is engineered to recognize a "blank" or nonsense codon, most commonly the amber stop codon (UAG), that has been introduced into the gene of interest. scienceopen.comnih.gov

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This is an engineered enzyme that specifically recognizes the desired UAA (e.g., an azido-amino acid) and charges it onto the orthogonal tRNA. nih.govresearchgate.net It does not recognize any of the 20 canonical amino acids.

When the gene for a target protein containing a UAG codon at a specific site is expressed in a host cell that also expresses the orthogonal aaRS/tRNA pair and is supplied with the azido-amino acid in the growth media, the ribosome will insert the UAA at the UAG codon, producing a full-length, site-specifically modified protein. scienceopen.com While systems have been successfully developed for azido-phenylalanine (AzF) and other lysine-based azido-amino acids, the same principles apply to the development of a system for azido-ornithine. scienceopen.comnih.govdiva-portal.org

The genetic encoding of an azido-amino acid provides a powerful method for site-specific protein functionalization. nih.govrsc.org Once the protein is expressed and purified, the uniquely reactive azide handle can be used for a variety of downstream modifications through bioorthogonal chemistry. researchgate.net

Common applications include:

Fluorescent Labeling: Attaching fluorescent dyes via click chemistry to track protein localization and dynamics within living cells. nih.gov

Protein-Protein Interaction Studies: Incorporating photo-activatable crosslinkers to identify binding partners in their native cellular environment. nih.gov

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins.

Surface Immobilization: Attaching proteins to surfaces or nanomaterials for applications in diagnostics and biocatalysis. ntu.edu.sgacs.org

This methodology provides precise control over the location of the modification, which is often impossible to achieve with traditional chemical methods that target naturally occurring residues like lysine (B10760008) or cysteine, thereby preserving the protein's native structure and function. researchgate.net

Enzymatic Approaches for Post-Translational Introduction of Azido Functionality

The introduction of bioorthogonal functional groups, such as the azide moiety, is a cornerstone of modern chemical biology, enabling the site-specific modification of proteins. While the primary application of Nα-Fmoc-Nδ-Azido-D-Ornithine is in solid-phase peptide synthesis (SPPS), the azide group itself can also be introduced into peptides and proteins post-translationally through various enzymatic methods. wikipedia.orgabcam.com These strategies provide powerful alternatives for labeling and engineering proteins after they have been synthesized by the ribosome, a process known as post-translational modification (PTM). wikipedia.org Enzymatic approaches offer high specificity and operate under mild, physiological conditions, making them ideal for manipulating complex biological systems.

Several enzymatic strategies have been developed to install azide groups onto specific amino acid residues within a protein sequence. These methods typically fall into two categories: the modification of natural amino acids or the incorporation of non-canonical amino acids using engineered cellular machinery.

One prominent method is the enzymatic conversion of an existing amino acid's functional group into an azide. For instance, diazo-transfer reactions can be employed to convert the primary amine of a lysine residue's side chain or a protein's N-terminus into an azide. researchgate.netacs.orgresearchgate.net This transformation can be performed efficiently in an aqueous solution. acs.org Research has demonstrated that using reagents like imidazole-1-sulfonyl azide hydrochloride allows for the facile introduction of azides onto lysine residues and the N-terminus of enzymes such as horseradish peroxidase (HRP). researchgate.net

Another innovative approach involves the use of specifically evolved or designed enzymes to catalyze the transfer of an azide-containing moiety to a target residue. DNA enzymes, or deoxyribozymes, have been identified through in vitro selection that can catalyze the transfer of an azido group to the hydroxyl group of tyrosine residues. nih.gov In this two-step process, a deoxyribozyme first facilitates the reaction between a tyrosine side chain and 2'-azido-2'-deoxyadenosine (B1229883) 5'-triphosphate (2'-Az-dATP), which is then available for subsequent bioorthogonal reactions. nih.gov

Furthermore, the cell's own translational apparatus can be co-opted to incorporate azide-containing non-canonical amino acids during protein synthesis. nih.gov While this is technically a co-translational modification, it represents a powerful enzymatic route to azide-functionalized proteins. A well-established example is the use of azidohomoalanine (Aha), a methionine surrogate, which is recognized by the native methionyl-tRNA synthetase in E. coli and incorporated into proteins in place of methionine. nih.gov This allows for the production of proteins containing azide handles that can be selectively modified. nih.gov Similarly, amber stop codon suppression techniques have been used to incorporate amino acids with azido groups, such as p-azido-L-phenylalanine (pAzF), at specific sites in a protein sequence in vivo. nih.gov

The enzymatic modification of ornithine itself is also a subject of study. While direct enzymatic azidation of ornithine post-translationally is not a common strategy, enzymes are known to modify the ornithine side chain. For example, the FAD-dependent monooxygenase EtcB and the acetyltransferase Mcd work in tandem to hydroxylate and acetylate the δ-N position of L-ornithine to generate building blocks for siderophore biosynthesis. nih.govsigmaaldrich.com This demonstrates the principle that enzymes can be used to selectively modify the ornithine side chain, opening future possibilities for engineered enzymes that could perform other modifications, such as azidation.

The table below summarizes key enzymatic and related methods for introducing azide functionality into peptide and protein structures.

Method Target Residue/Molecule Enzyme/Reagent Description of Process
Aqueous Diazo Transfer Lysine, N-terminusImidazole-1-sulfonyl azideChemical reaction, often performed under mild aqueous conditions, that converts primary amines on protein surfaces into azides. researchgate.netresearchgate.net
DNA-catalyzed Azido-adenylylation TyrosineDeoxyribozyme (DNA enzyme)An in vitro selected DNA enzyme catalyzes the transfer of an azido-adenosyl group from a triphosphate donor to a tyrosine hydroxyl group. nih.gov
Methionine Surrogacy MethionineMethionyl-tRNA synthetaseA methionine auxotrophic host incorporates azidohomoalanine (Aha) in place of methionine during protein translation. nih.gov
Amber Codon Suppression Any desired siteEngineered aminoacyl-tRNA synthetase/tRNA pairAn orthogonal tRNA/synthetase pair is used to recognize a stop codon (UAG) and insert an azide-containing non-canonical amino acid (e.g., pAzF). nih.gov
Side-Chain Modification L-OrnithineEtcB (monooxygenase), Mcd (acetyltransferase)A two-enzyme pathway hydroxylates and acetylates the δ-N of L-ornithine, demonstrating enzymatic modification of the ornithine side chain. nih.gov

These enzymatic strategies highlight the versatility of the azide group as a bioorthogonal handle. By harnessing the power of enzymes and cellular machinery, researchers can introduce this functionality with high precision, enabling advanced studies in protein engineering, functional analysis, and bioconjugation. nih.gov

Reactivity and Bioorthogonal Applications of Nalpha Fmoc Ndelta Azido D Ornithine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Nalpha-Fmoc-Ndelta-Azido-D-Ornithine Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and specificity. In the context of Nα-Fmoc-Nδ-azido-D-ornithine, the δ-azido group readily participates in this reaction to form a stable triazole linkage with an alkyne-bearing molecule. This reaction is fundamental for applications ranging from peptide labeling to the synthesis of complex biomolecular conjugates.

Mechanistic Studies of Triazole Formation

The generally accepted mechanism of the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide (B81097) group of a compound like Nα-Fmoc-Nδ-azido-D-ornithine. The process is thought to proceed through a stepwise mechanism involving coordination of the azide to the copper center, followed by a cyclization step that forms a six-membered copper-containing intermediate. Subsequent rearomatization and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. While the core mechanism is established, research continues to explore the precise nature of the catalytic species and the influence of ligands and reaction media on the catalytic cycle.

Regioselectivity and Efficiency in Bioconjugation Reactions

A key advantage of the CuAAC reaction is its exceptional regioselectivity. The copper-catalyzed pathway almost exclusively yields the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically produces a mixture of 1,4- and 1,5-isomers. nih.gov This high degree of control is critical in bioconjugation, ensuring the formation of a single, well-defined product. The reaction is highly efficient, proceeding rapidly to high yields under mild, often aqueous, conditions compatible with sensitive biological molecules. The selective reactivity between the azide on the ornithine side chain and an alkyne partner ensures that the ligation occurs only at the intended site, without cross-reactivity with other functional groups present in peptides or proteins.

Optimization of Reaction Conditions for Diverse Research Settings

Optimizing CuAAC conditions is crucial for achieving high efficiency, especially in complex biological settings where biomolecules may be fragile or present in low concentrations. nih.gov Key parameters for optimization include the copper source, ligands, reducing agents, and solvents.

Copper Source and Reducing Agent : The active catalyst is copper(I), which is susceptible to oxidation. Therefore, reactions are typically run using a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate (B8700270), which maintains the copper in its active Cu(I) state. nih.gov However, the combination of copper and ascorbate can generate reactive oxygen species, which may damage sensitive biomolecules. nih.gov

Ligands : To stabilize the Cu(I) catalytic species, prevent its oxidation, and improve reaction kinetics, various ligands are employed. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that accelerates the reaction and protects biomolecules from copper-mediated damage. nih.gov Other ligands, such as sulfonated bathophenanthroline, have also been developed, though they can be associated with drawbacks like acute oxygen sensitivity. nih.gov

Alternative Methods : To circumvent issues with additives, alternative strategies have been developed. These include the use of sonochemistry, which can enhance reaction efficiency through acoustic cavitation, and electrochemical methods to generate and protect the active Cu(I) species without producing harmful byproducts. nih.govresearchgate.net

Table 1: Common Components for Optimizing CuAAC Reactions

ComponentExampleFunction/ConsiderationReference
Copper SourceCopper(II) Sulfate (B86663) (CuSO₄)Precursor to the active Cu(I) catalyst. nih.gov
Reducing AgentSodium AscorbateReduces Cu(II) to Cu(I) in situ to maintain the active catalyst. Can generate reactive oxygen species. nih.gov
Accelerating LigandTHPTA (Tris-(hydroxypropyltriazolylmethyl)amine)Water-soluble ligand that stabilizes Cu(I), accelerates the reaction, and minimizes damage to biomolecules. nih.gov
SolventAqueous Buffers (e.g., PBS)Enables bioconjugation under physiologically relevant conditions. nih.gov
Energy SourceUltrasound (Sonochemistry)Can enhance reaction rates and efficiency, offering a greener alternative. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Using Azido-Ornithine

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that eliminates the need for a metal catalyst. The reaction is driven by the release of ring strain from a cyclooctyne (B158145) reaction partner, allowing it to proceed rapidly and selectively with an azide, such as the one on Nα-Fmoc-Nδ-azido-D-ornithine, under physiological conditions. nih.gov This metal-free nature makes SPAAC particularly suitable for applications in living cells and organisms where copper toxicity is a concern. nih.gov

Exploration of Strained Alkyne Partners for Metal-Free Bioconjugation

The success of SPAAC hinges on the design of the strained alkyne. An ideal strained alkyne offers a balance of high reactivity, stability in aqueous media, and synthetic accessibility. nih.gov Several classes of cyclooctynes have been developed for this purpose.

Dibenzocyclooctynes (DBCO) : These are widely used due to their high reactivity with azides and relative stability. researchgate.net

Difluorinated Cyclooctynes (DIFO) : The inclusion of electron-withdrawing fluorine atoms adjacent to the alkyne bond increases the reaction rate significantly.

Biarylazacyclooctynones (BARAC) : These compounds exhibit very fast reaction kinetics, making them suitable for labeling low-abundance targets.

Dibenzocyclooctynol (DIBO) : These compounds offer a chemical handle (an alcohol or ketone) that can be used to install other functionalities or tags. nih.gov

The choice of a specific strained alkyne often involves a trade-off between reaction kinetics and the complexity of its synthesis. nih.gov While highly reactive cyclooctynes can require lengthy and low-yield synthetic procedures, simpler structures may offer sufficient reactivity for many applications. nih.gov

Table 2: Comparison of Selected Strained Alkynes for SPAAC

Strained Alkyne TypeKey FeatureCommon ApplicationReference
DBCO (Dibenzocyclooctyne)Good balance of reactivity and stability.General purpose cell labeling and bioconjugation. researchgate.net
DIFO (Difluorinated Cyclooctyne)High reactivity due to electron-withdrawing fluorine atoms.Fast labeling applications.
DIBO (Dibenzocyclooctynol)Contains a functional handle for further modification.Creating fluorescent probes or attaching other tags. nih.gov
BARAC (Biarylazacyclooctynone)Extremely fast kinetics.Labeling of low-abundance biomolecules.

Staudinger Ligation for Peptide and Protein Derivatization

The Staudinger ligation is a highly selective chemical reaction that forms a stable amide bond between a phosphine (B1218219) and an azide. nih.govnih.gov This reaction has become a cornerstone of chemical biology for its ability to modify peptides and proteins in a controlled manner, a process often referred to as derivatization. nih.gov The incorporation of an azido-amino acid, such as Nα-Fmoc-Nδ-azido-D-ornithine, into a peptide sequence provides a chemical handle for this specific ligation. The azide group is abiotic and does not react with native biological functionalities, making it a bioorthogonal reporter. nih.govthermofisher.com

The process begins with the synthesis of a peptide containing the azido-ornithine residue. The Fmoc (fluorenylmethyloxycarbonyl) group on the alpha-amine (Nα) is a standard protecting group used in solid-phase peptide synthesis, allowing for the stepwise assembly of the peptide chain. Once the peptide is synthesized and the Fmoc group is removed, the delta-azido (Nδ) group on the ornithine side chain is available for reaction.

The classical Staudinger reaction involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate, which is then hydrolyzed in water to produce a primary amine and a phosphine oxide. nih.gov A significant advancement for protein chemistry was the development of the "traceless" Staudinger ligation. nih.govresearchgate.netnih.gov In this modified version, the phosphine reagent is engineered with an electrophilic trap (often a methyl ester) positioned to intercept the aza-ylide intermediate. nih.gov This intramolecular reaction leads to the formation of an amide bond, seamlessly stitching the two molecules together without leaving behind any atoms from the phosphine reagent in the final ligated product. researchgate.netorganic-chemistry.orgnih.gov This "traceless" nature is highly desirable as it does not introduce any non-native structures into the final protein. organic-chemistry.org

Research has demonstrated that the Staudinger ligation is remarkably efficient and chemoselective, proceeding in high yields even with unprotected peptide fragments. nih.gov A critical finding is that the ligation of α-azido acids proceeds with no detectable effect on the stereochemistry at the α-carbon of the azide-bearing amino acid. nih.govsigmaaldrich.com This retention of stereochemistry is crucial for maintaining the structural and functional integrity of the resulting peptide or protein. nih.gov While early work often focused on ligations at glycine (B1666218) residues, methods have been optimized to achieve high yields for couplings at non-glycyl residues as well, broadening the applicability of the technique. nih.gov

Key Research Findings in Staudinger Ligation

Finding Significance Reference(s)
Traceless Product The reaction forms an amide bond with no residual atoms from the phosphine reagent, which is critical for synthesizing native protein structures. researchgate.netnih.govorganic-chemistry.orgnih.gov
Stereochemistry Retention The ligation does not affect the stereochemistry at the alpha-carbon of the azido (B1232118) acid, preserving the peptide's intended 3D structure. nih.govsigmaaldrich.com
High Chemoselectivity The azide and phosphine groups react specifically with each other and not with other functional groups present in proteins, allowing for modification in complex biological mixtures. nih.govthermofisher.com

| Broad Applicability | The method is not restricted to a specific amino acid like native chemical ligation (which requires cysteine), making it a more versatile tool for protein synthesis. | organic-chemistry.orgnih.gov |

Comparative Analysis of Bioorthogonal Conjugation Strategies Involving Azido-Ornithine

The azide group, as found in azido-ornithine, is a versatile chemical reporter that can be detected and modified using several bioorthogonal reactions. nih.govsigmaaldrich.com The three most prominent strategies are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govsigmaaldrich.comh1.co The choice of method depends on the specific biological context, particularly whether the reaction is performed in cell lysates or on living cells. nih.govsigmaaldrich.com

The Staudinger ligation , as detailed previously, is highly effective for labeling in living cells due to the biocompatibility of the phosphine reagents. thermofisher.comnih.gov It avoids the use of toxic heavy metal catalysts. thermofisher.com

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , often called "click chemistry," is a reaction between an azide and a terminal alkyne. nih.gov It is known for being extremely efficient and high-yielding. nih.gov However, its primary drawback is the requirement for a Cu(I) catalyst, which is toxic to living cells, limiting its application primarily to fixed cells or protein samples in complex lysates. nih.govsigmaaldrich.com

The strain-promoted azide-alkyne cycloaddition (SPAAC) was developed to address the toxicity issues of CuAAC. This reaction uses a strained cyclooctyne, which reacts spontaneously with an azide without the need for a copper catalyst. nih.gov This makes SPAAC, like the Staudinger ligation, suitable for labeling azides on live cell surfaces. nih.govsigmaaldrich.com The optimal reagent for live-cell applications can depend on the specific structure of the azide being targeted. nih.gov

A comparative study of these methods revealed that for detecting azides in protein samples (e.g., in proteomics), the Cu(I)-catalyzed reaction was the most efficient. nih.govh1.co For applications involving live cells, both the Staudinger ligation and SPAAC were effective, presenting a trade-off between reaction kinetics and the specific molecular context. nih.govh1.co

Comparative Table of Bioorthogonal Conjugation Strategies

Feature Staudinger Ligation Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide + Functionalized Phosphine Azide + Terminal Alkyne Azide + Strained Cyclooctyne
Key Advantage Excellent biocompatibility; no catalyst needed. thermofisher.com Very high reaction efficiency and speed. nih.gov No catalyst needed; good biocompatibility. nih.govsigmaaldrich.com
Key Disadvantage Generally slower kinetics compared to CuAAC. nih.gov Requires a cytotoxic Cu(I) catalyst. nih.govsigmaaldrich.com Can have slower kinetics than CuAAC; cyclooctynes can have off-target reactivity.

| Primary Application | Live-cell labeling, protein engineering. thermofisher.comnih.gov | Proteomics, labeling in cell lysates, fixed cells. nih.govh1.co | Live-cell surface labeling, in vivo imaging. nih.govsigmaaldrich.com |

Advanced Methodologies for Derivatization and Functionalization of Azido Ornithine Containing Constructs

Post-Synthetic Modifications of Peptides and Proteins Bearing Ndelta-Azido-D-Ornithine

Post-synthetic modification (PSM) is a powerful strategy that leverages the chemical orthogonality of the azide (B81097) group. After a peptide or protein has been synthesized with an incorporated azido-ornithine residue, the azide can be selectively targeted for modification without affecting other amino acids in the sequence. rsc.org This approach is central to developing sophisticated peptide-based tools for research and therapeutic applications. The discovery of the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes has significantly expanded the toolkit for these modifications. nih.gov

The site-specific incorporation of Nδ-azido-D-ornithine enables the precise attachment of fluorescent and spectroscopic probes, which are indispensable tools for visualizing and tracking biological processes. Synthetic peptide-based fluorescent probes offer advantages over protein-based sensors due to their accessibility, stability, and the ease of site-specific modification. nih.gov The azide group serves as a chemical handle for "clicking" on a variety of reporter molecules, such as fluorophores, without altering the peptide's core structure and function. nih.gov

Near-infrared (NIR) fluorogenic probes are particularly valuable for in vivo imaging because their longer wavelengths allow for deeper tissue penetration and result in lower background fluorescence from endogenous biomolecules. researchgate.net Researchers have developed NIR fluorogenic azide probes that exhibit a significant increase in fluorescence—up to 48-fold—upon reaction with an alkyne. researchgate.net This strategy has been successfully used to image bacterial peptidoglycan by metabolically incorporating cyclooctyne-functionalized D-amino acids, which then react with the fluorogenic azide probes. researchgate.net

Table 1: Examples of Probes Attached to Azido-Functionalized Molecules

Probe Type Example Probe Application Key Finding Citation
Fluorescent Probe Si-rhodamine azide Bacterial imaging Up to 48-fold fluorescence enhancement upon click reaction with cyclooctynes. researchgate.net
Fluorescent Dye Xanthene dyes (e.g., Rhodamine B, Fluorescein) Peptide labeling Provide high water solubility and fluorescence quantum yield but can affect peptide hydrophobicity and toxicity. nih.gov
Spectroscopic Probe Azidophenylalanine Probing protein hydration The azide asymmetric stretch in IR spectra is sensitive to the local protein environment. rsc.org

The versatility of the azide group extends to the conjugation of peptides with a wide range of other biomolecules, creating multifunctional hybrid constructs. This approach allows for the combination of the distinct properties of each molecular class.

Nucleic Acids: Peptide-oligonucleotide conjugates (POCs) are a prominent example, designed to improve the cellular uptake and bioavailability of therapeutic nucleic acids like antisense oligonucleotides. nih.gov The azide on an ornithine residue within a cell-penetrating peptide (CPP) can be "clicked" to an alkyne-modified oligonucleotide, covalently linking the two moieties. nih.gov This strategy leverages the membrane-translocating ability of the CPP to deliver the nucleic acid cargo into cells. nih.gov

Other Proteins: The azide group is instrumental in creating well-defined protein-protein conjugates and studying protein interactions. Azide-containing cross-linkers can be used to covalently trap interacting proteins. Subsequent enrichment of the azide-tagged, cross-linked peptides from complex mixtures facilitates their identification by mass spectrometry, providing valuable information on protein-protein interfaces and spatial arrangements. nih.gov

Controlling the three-dimensional structure of peptides is crucial for enhancing their stability, binding affinity, and biological activity. Nδ-azido-D-ornithine, in conjunction with an alkyne-bearing amino acid, provides a powerful tool for intramolecular cyclization and stapling via click chemistry.

Peptide stapling involves introducing a synthetic brace to lock a peptide into a specific conformation, often an α-helix. By placing Nδ-azido-D-ornithine and an alkyne-containing amino acid at appropriate positions (e.g., i and i+4 or i+7) within a peptide sequence, an intramolecular cycloaddition reaction can be induced. This forms a stable triazole linkage that acts as a covalent staple, reinforcing the desired secondary structure. This conformational constraint can protect the peptide from proteolytic degradation and enhance its target-binding capabilities.

A method for characterizing such cyclic and stapled peptides involves an arginine-selective derivatization strategy. nih.gov Arginine residues are converted to ornithine, which upon collision-induced dissociation (CID) in a mass spectrometer, promotes a specific cleavage of the adjacent amide bond. nih.gov This "ornithine effect" provides a site-selective method for ring-opening, which greatly simplifies the structural elucidation of these complex architectures by mass spectrometry. nih.gov Methods have also been developed for one-pot cyclization and cleavage of peptides directly on the solid-phase resin, improving the efficiency of cyclic peptide synthesis. nih.gov

The selective reactivity of the azido (B1232118) group on the ornithine side chain allows for its use as an orthogonal attachment point for creating branched and multi-functional peptide structures. While the α-amino group of the ornithine is involved in forming the main peptide backbone, the δ-azido group is available for further derivatization.

This strategy enables the synthesis of peptides with multiple copies of another peptide or functional molecule attached to a central scaffold. For example, a peptide sequence can be synthesized, and the azido-ornithine side chain can then be used to "click" on another peptide chain, creating a branched construct. researchgate.net This approach is challenging, as it requires careful protection strategies to avoid unwanted side reactions, particularly when dealing with multiple reactive residues like lysine (B10760008) or aspartic acid. researchgate.net However, when successful, it allows for the development of complex architectures such as peptide dendrimers or constructs that present multiple ligands for enhanced avidity or multi-target recognition. This methodology is valuable in creating novel therapeutic agents and research tools with tailored properties. nih.gov

Analytical Methodologies for Characterization of Azido-Ornithine-Modified Biomolecules

The successful synthesis and derivatization of biomolecules containing Nδ-azido-D-ornithine must be confirmed through rigorous analytical techniques. A combination of spectroscopic and spectrometric methods is typically employed to verify the presence of the azide, confirm the success of the conjugation reaction, and characterize the final product.

Spectroscopic methods provide direct evidence for the chemical transformations occurring during derivatization.

Infrared (IR) Spectroscopy: This is a key technique for confirming the presence of the azide group. The azide moiety exhibits a characteristic, strong, and sharp asymmetric stretching vibration in the infrared spectrum, typically appearing in a relatively clean region around 2100 cm⁻¹. rsc.org The presence of this peak confirms the successful incorporation of azido-ornithine into the peptide. Following a click reaction, the disappearance of this azide peak and the appearance of new signals corresponding to the triazole ring and the attached molecule confirm the successful conjugation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural characterization. Both 1H and 13C NMR spectra can confirm the structure of the final modified peptide. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often necessary for the complete assignment of proton and carbon signals in complex peptide structures. nih.gov

UV-Visible Spectrophotometry: While the azide group itself does not have a strong UV chromophore, many of the probes and molecules attached to it do. Derivatization reactions are often designed to convert non-chromophoric molecules into products that can be easily detected and quantified by UV-Vis spectrophotometry. researchgate.net The change in the absorption spectrum after the reaction provides a straightforward way to monitor the progress and success of the derivatization.

Table 2: Analytical Techniques for Characterizing Azido-Ornithine Modifications

Technique Purpose Key Observable Feature Citation
Infrared (IR) Spectroscopy Confirm presence/reaction of azide Strong, sharp peak at ~2100 cm⁻¹ for azide stretch, which disappears after reaction. rsc.org
Mass Spectrometry (MS) Verify mass of final product Mass increase corresponding to the addition of the conjugated molecule. nih.govnih.gov
NMR Spectroscopy Detailed structural elucidation Appearance of new signals for the triazole ring and conjugated moiety; assignment via 2D NMR. nih.gov
HPLC Purity analysis and quantification Shift in retention time after modification; quantification using a UV detector. chromatographyonline.com
UV-Vis Spectrophotometry Monitor reaction Change in absorbance spectrum upon conjugation with a chromophoric probe. researchgate.net

Chromatographic Separation Techniques for Modified Peptides and Proteins

Following the derivatization and functionalization of peptides and proteins incorporating Nalpha-Fmoc-Ndelta-azido-D-ornithine, a critical subsequent step is the purification of the modified product from unreacted starting materials, reagents, and potential side products. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on distinct physicochemical properties such as hydrophobicity, charge, and size. americanpeptidesociety.orgnih.gov The choice of chromatographic method is dictated by the characteristics of the target molecule and the impurities to be removed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most prevalent and versatile technique for the purification of synthetic peptides, including those modified via azido-ornithine. mdpi.com This method separates molecules based on their hydrophobicity. creative-proteomics.com The stationary phase is typically composed of silica (B1680970) particles functionalized with hydrophobic alkyl chains (e.g., C8 or C18), while the mobile phase consists of a mixture of water and an organic solvent, commonly acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net

Ion-Exchange Chromatography (IEX)

At a pH above its isoelectric point (pI), a protein is negatively charged and will bind to an anion-exchange column. sinobiological.com At a pH below its pI, it is positively charged and will bind to a cation-exchange column. sinobiological.com Bound molecules are typically eluted by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride) or by changing the pH to alter the molecule's net charge. reachdevices.com For example, if an azido-ornithine-containing peptide is reacted with a negatively charged molecule, the resulting product will have a lower pI and will elute earlier from a cation-exchange column (or later from an anion-exchange column) than the unreacted peptide. This difference in elution profile is exploited for purification. nih.gov

Size-Exclusion Chromatography (SEC)

Also known as gel filtration, size-exclusion chromatography separates molecules based on their hydrodynamic radius, or size in solution. lcms.cznih.gov This method is ideal for separating successfully modified large proteins from smaller unreacted molecules, such as fluorescent dyes or linkers used in the click reaction. lcms.cz It can also be used to detect and remove aggregates that may form during the reaction or purification process. lcms.cz

The stationary phase in SEC is composed of porous beads. creative-proteomics.com Larger molecules cannot enter the pores and thus travel a shorter path through the column, eluting first. Smaller molecules can penetrate the pores to varying degrees depending on their size, leading to a longer path and later elution. creative-proteomics.com While SEC is excellent for separating components with significant size differences, it may not be suitable for separating unreacted azides from small modified oligonucleotides, as they may co-elute. researchgate.net In such cases, RP-HPLC is often a better choice. researchgate.net The use of mobile phase additives, such as organic solvents or denaturing agents, can be necessary to minimize non-specific interactions between the peptide and the SEC matrix. technosaurus.co.jp

Table 1: Comparison of Chromatographic Techniques for Purifying Modified Peptides

Technique Principle of Separation Primary Application for Azido-Ornithine Constructs Key Considerations
RP-HPLC Hydrophobicity creative-proteomics.com Separating product from unreacted peptide based on changes in polarity after functionalization. researchgate.net High resolution; requires optimization of solvent gradient; TFA is a common additive. americanpeptidesociety.orgnih.gov
IEX Net Charge americanpeptidesociety.org Purifying products where functionalization alters the overall charge or isoelectric point (pI). nih.gov Choice of anion or cation exchanger depends on peptide pI and buffer pH. sinobiological.com
SEC Hydrodynamic Size lcms.cz Removing small molecule reagents post-reaction; separating monomers from aggregates. lcms.cz Effective for large size differences; resolution is lower than RP-HPLC for similar-sized species. researchgate.net

Table 2: Example RP-HPLC Conditions for Peptide Analysis

Parameter Condition A: Analytical Condition B: Preparative Comment
Column C18, 3-5 µm particle size researchgate.net C18, 5-10 µm particle size Smaller particles for higher resolution; larger for higher capacity.
Mobile Phase A 0.1% TFA in Water researchgate.net 0.1% TFA in Water TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile researchgate.net 0.1% TFA in Acetonitrile Acetonitrile is the organic modifier used for elution.
Gradient Linear, e.g., 5% to 95% B over 20-30 min researchgate.net Step or linear gradient, optimized for yield and purity Gradient is optimized to resolve the target peptide from impurities. nih.gov
Flow Rate 0.5 - 1.0 mL/min researchgate.net 10 - 50 mL/min (column dependent) Flow rate is scaled with column diameter.

| Detection | UV at 220 nm and 280 nm | UV at a single, optimal wavelength | 220 nm for peptide bonds, 280 nm for Trp/Tyr residues. |


Emerging Research Directions and Future Perspectives on Nalpha Fmoc Ndelta Azido D Ornithine

Development of Novel Bioorthogonal Reagents and Reactions Compatible with Azido-Ornithine

The power of incorporating Nα-Fmoc-Nδ-azido-D-ornithine into peptides lies in the remarkable specificity of the azide (B81097) "handle." This functional group is abiotic and inert within biological systems, yet it can react with a complementary partner in a process known as bioorthogonal chemistry. nih.govnih.gov The primary reactions involving azides are the Staudinger ligation and various forms of azide-alkyne cycloadditions. acs.org

The Staudinger ligation, one of the earliest bioorthogonal reactions, involves the reaction of an azide with a phosphine (B1218219) reagent. nih.gov This process forms an amide bond and is valued for its selectivity, though it can be limited by slow reaction kinetics. acs.org

More prominently, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne has become a cornerstone of "click chemistry." peptide.com This reaction exists in two main forms:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and rapid, forming a stable 1,4-disubstituted triazole ring. biosyntan.de However, the cytotoxicity of the copper catalyst can limit its application in living cells. sigmaaldrich.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctyne (B158145) reagents, such as dibenzocyclooctyne (DBCO). acs.orgbiosyntan.de The ring strain of the alkyne accelerates the reaction with the azide, making it suitable for live-cell labeling. sigmaaldrich.com

Future research is focused on refining these reactions and developing new reagents. The goal is to enhance reaction rates, improve the stability of reagents, and minimize the size of the reacting groups to reduce potential perturbation of the biological system. acs.org For instance, the development of new cyclooctynes and tetrazine-based reagents for ligation with azides promises to expand the toolkit available for modifying azido-ornithine-containing peptides. acs.org

Table 1: Comparison of Major Bioorthogonal Reactions for Azido-Ornithine

Reaction Key Reagent Catalyst Key Features Primary Limitation
Staudinger Ligation Phosphine None High selectivity; forms amide bond. acs.org Often slow kinetics. acs.org
CuAAC Terminal Alkyne Copper(I) Fast and efficient; forms stable triazole. biosyntan.de Catalyst toxicity limits live-cell use. sigmaaldrich.com
SPAAC Strained Alkyne (e.g., DBCO) None Copper-free, suitable for live cells. sigmaaldrich.com Reagents can be larger/more complex.

| Tetrazine Ligation | trans-Cyclooctene | None | Exceptionally fast kinetics. | Tetrazine can react with dienophiles. |

Expanding the Scope of Nalpha-Fmoc-Ndelta-Azido-D-Ornithine Applications in Interdisciplinary Research

The versatility of Nα-Fmoc-Nδ-azido-D-ornithine has led to its application across a wide range of scientific disciplines. Its ability to be incorporated into peptides via standard synthesis protocols makes it an invaluable tool for creating complex, functional biomolecules. chemimpex.comiris-biotech.de

Key application areas include:

Drug Development: The azido (B1232118) group serves as a point for attaching drug molecules or targeting agents to peptides, which can enhance therapeutic efficacy. chemimpex.com This includes the development of peptide-drug conjugates and novel cancer therapeutics.

Bioconjugation: This compound is fundamental in bioconjugation, where it facilitates the linking of peptides to other biomolecules like proteins or antibodies. chemimpex.com This is crucial for improving drug delivery systems and creating diagnostic tools. bachem.com

Protein and Peptide Engineering: Researchers use this amino acid to modify proteins and peptides to study their structure, function, and interactions. bachem.com This includes peptide cyclization and the synthesis of peptidomimetics to improve stability and bioavailability. nih.govacs.org

Biomolecular Imaging: The azide handle allows for the attachment of fluorescent probes, enabling the visualization of peptides and their targets within cells and living organisms. nih.gov This has been particularly influential in glycan research, where azido-sugars are used for metabolic labeling and imaging. nih.gov

The ongoing development of new bioorthogonal reactions is expected to further broaden these applications, allowing for more complex, multi-component systems to be constructed for advanced diagnostics and targeted therapies. bachem.com

Table 2: Interdisciplinary Applications of Nα-Fmoc-Nδ-azido-D-ornithine

Field Role of Azido-Ornithine Example Application
Medicinal Chemistry Building block for complex peptides with therapeutic potential. chemimpex.com Synthesis of peptide-based anticancer agents.
Drug Delivery Linker for conjugating peptides to drug payloads or targeting moieties. chemimpex.com Creating antibody-drug conjugates for targeted therapy.
Protein Engineering Introduces a site for specific modification or cyclization. bachem.com Developing proteolytically stable cyclic peptide therapeutics. nih.gov
Chemical Biology Enables the attachment of probes for studying biological processes. nih.gov Fluorescent labeling of peptides to track their cellular uptake.

| Diagnostics | Used to attach peptides to surfaces or detection agents. chemimpex.com | Development of peptide-based biosensors. |

Theoretical and Computational Investigations of Azide Reactivity and Peptide Conformation

While experimental work drives many applications, theoretical and computational studies are providing deeper insights into the behavior of peptides containing Nα-Fmoc-Nδ-azido-D-ornithine. These investigations focus on two main areas: the intrinsic reactivity of the azide group and the conformational impact of incorporating this non-canonical amino acid into a peptide chain.

Azide Reactivity: Quantum mechanical (QM) calculations are used to study the electronic structure of the azide group and the transition states of its reactions, such as the 1,3-dipolar cycloaddition. nih.gov These studies help explain the reaction mechanisms and can predict how changes to the reacting partners (e.g., different alkyne substituents) will affect reaction rates and selectivity. While classical molecular dynamics (MD) simulations cannot directly model the bond-breaking and forming of a chemical reaction, they are used to study the pre-reaction state, such as the transport of reactants to the active site. youtube.com

Peptide Conformation: The introduction of a non-canonical amino acid like azido-ornithine can significantly alter a peptide's three-dimensional structure. researchgate.netacs.org The D-configuration of the alpha-carbon, combined with the flexible side chain ending in the azido group, can disrupt or induce specific secondary structures like helices or turns. Molecular dynamics (MD) simulations are a key tool for exploring these conformational changes. nih.govnih.gov By simulating the peptide's movement over time, researchers can predict stable conformations and understand how the azido-ornithine residue interacts with other parts of the peptide or with target molecules. nih.gov Furthermore, advanced techniques like nonlinear infrared spectroscopy can be used to experimentally probe the vibrational dynamics of the azide group, providing data that can validate and refine computational models by examining solute-solvent interactions and structural fluctuations. aip.org Developing accurate force field parameters for such unnatural amino acids is a critical and active area of research to ensure the reliability of these simulations. dntb.gov.ua

Potential for this compound in Advanced Materials and Nanoscience

The application of Nα-Fmoc-Nδ-azido-D-ornithine is expanding beyond biology and medicine into the realms of materials science and nanotechnology. chemimpex.com The ability to use "click chemistry" to covalently attach peptides to various substrates is a powerful strategy for creating functionalized biomaterials and nanostructures. biosyntan.de

Peptides containing azido-ornithine can be synthesized and then "clicked" onto surfaces or nanoparticles that have been functionalized with a corresponding alkyne group. This allows for the precise orientation and immobilization of peptides with specific functions, such as cell adhesion sequences, antimicrobial properties, or catalytic activity. This approach is being explored for:

Creating Novel Biomaterials: Functionalizing surfaces of medical implants or tissue engineering scaffolds with bioactive peptides to improve biocompatibility and promote specific cellular responses. chemimpex.com

Developing Nanosensors: Attaching reporter peptides to gold nanoparticles or quantum dots for the detection of specific biomolecules.

Functionalizing Nanocarriers: Decorating the surface of liposomes or mesoporous silica (B1680970) nanoparticles with targeting peptides to enhance drug delivery to specific tissues or cells. bachem.com

The combination of controlled peptide synthesis and highly efficient click chemistry provides a modular and versatile platform for the bottom-up construction of advanced materials with tailored biological functions.

Q & A

Basic: What are the standard protocols for synthesizing Nα-Fmoc-Nδ-Azido-D-Ornithine, and how can purity be verified?

Answer:
The synthesis typically involves orthogonal protection strategies, where the α-amino group is protected by Fmoc, while the δ-amino group is modified with an azido group. Key steps include:

  • Selective Deprotection : Use of mild acidic conditions (e.g., 20% piperidine in DMF) to remove Fmoc without affecting the azide moiety .
  • Azide Introduction : Reaction with sodium azide under controlled pH and temperature to avoid side reactions .
  • Purification : Reverse-phase HPLC or flash chromatography with gradients optimized for polar azido compounds.
  • Purity Verification : LC-MS (ESI or MALDI-TOF) to confirm molecular weight and assess purity (>95% by HPLC at 214 nm) .

Basic: How does the stereochemistry (D-configuration) of ornithine influence peptide synthesis applications?

Answer:
The D-configuration introduces resistance to proteolytic degradation, making it valuable in designing stable peptidomimetics. Methodologically:

  • Coupling Efficiency : D-amino acids may require extended coupling times (e.g., 1–2 hours) with activators like HBTU/DIPEA in DMF .
  • Circular Dichroism (CD) : Validate conformational changes in peptides by comparing spectra with L-ornithine analogs .

Advanced: How can side reactions (e.g., azide reduction or Fmoc cleavage) be mitigated during solid-phase peptide synthesis (SPPS)?

Answer:

  • Azide Stability : Avoid thiol-based scavengers (e.g., TIPS) in cleavage cocktails, as they reduce azides. Use TFA/water/EDT (94:5:1) for minimal side reactions .
  • Fmoc Protection : Monitor Fmoc deprotection kinetics via UV-vis spectroscopy (λ = 301 nm) to ensure complete removal without overexposure to basic conditions .
  • Orthogonal Monitoring : Use FT-IR to track azide peaks (~2100 cm⁻¹) during synthesis .

Advanced: What analytical techniques resolve contradictions in azide reactivity data under varying solvent systems?

Answer:

  • Solvent Polarity Effects : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar) using kinetic studies (NMR or HPLC). Azides react faster in polar solvents due to stabilization of transition states .
  • Competitive Reactions : Quantify byproducts (e.g., triazoles) via LC-MS/MS to identify solvent-dependent side pathways .

Basic: What are the critical storage conditions for Nα-Fmoc-Nδ-Azido-D-Ornithine to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials.
  • Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the azide group.
  • Solvent Compatibility : Dissolve in anhydrous DMF or DMSO for short-term use; avoid aqueous buffers .

Advanced: How can this compound be utilized in click chemistry for site-specific peptide modifications?

Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Optimize molar ratios (1:1.2 azide:alkyne) with Cu(I)Br/THPTA ligand in PBS (pH 7.4). Monitor reaction progress via HPLC .
  • Strain-Promoted Click Chemistry : For copper-free applications, use DBCO-modified probes (e.g., DBCO-fluorophores) in physiological conditions. Validate conjugation efficiency via fluorescence spectroscopy .

Basic: What spectroscopic methods are essential for characterizing Nα-Fmoc-Nδ-Azido-D-Ornithine?

Answer:

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and azide integration (δ 3.2–3.5 ppm for –CH₂–N₃) .
  • FT-IR : Azide stretch at ~2100 cm⁻¹ and Fmoc carbonyl at ~1700 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₂₃H₂₅N₅O₄ requires m/z 459.1912) .

Advanced: How do competing reaction pathways impact the yield of azide-functionalized peptides?

Answer:

  • Byproduct Analysis : Use tandem MS to identify dimers or truncated sequences caused by incomplete couplings .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to optimize coupling times and minimize epimerization .

Basic: What are the primary applications of Nα-Fmoc-Nδ-Azido-D-Ornithine in peptide engineering?

Answer:

  • Biopolymer Functionalization : Site-specific attachment of PEG, fluorophores, or affinity tags .
  • Drug Delivery : Design self-assembling peptides for controlled release via pH-sensitive azide linkages .

Advanced: How can computational tools predict the reactivity of azide-containing amino acids in novel peptide scaffolds?

Answer:

  • DFT Calculations : Model transition states for azide-alkyne cycloadditions to predict regioselectivity .
  • MD Simulations : Assess conformational flexibility of azide-modified peptides in aqueous vs. lipid environments .

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